molecular formula C15H14F3NO3 B2712670 6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid CAS No. 477888-70-3

6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2712670
CAS No.: 477888-70-3
M. Wt: 313.276
InChI Key: NUJRBPAPDJJNKE-UHFFFAOYSA-N
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Description

6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with the molecular formula C15H14F3NO3. It is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a cyclohexene ring through a carbonyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of 4-(trifluoromethyl)aniline. This intermediate can be synthesized through the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . The resulting 4-(trifluoromethyl)aniline is then reacted with cyclohexene-1-carboxylic acid in the presence of a suitable coupling agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    3,3,3-Trifluoropropene: Another fluorinated compound with similar chemical properties.

    Cyclohexene-1-carboxylic acid: A structural analog with a cyclohexene ring.

Uniqueness

6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to the combination of a trifluoromethyl group and a cyclohexene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-[[4-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c16-15(17,18)9-5-7-10(8-6-9)19-13(20)11-3-1-2-4-12(11)14(21)22/h1-2,5-8,11-12H,3-4H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJRBPAPDJJNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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